molecular formula C10H6BrNOS B112974 2-(3-Bromo-phenyl)-thiazole-4-carbaldehyde CAS No. 750624-69-2

2-(3-Bromo-phenyl)-thiazole-4-carbaldehyde

Cat. No.: B112974
CAS No.: 750624-69-2
M. Wt: 268.13 g/mol
InChI Key: YNXSRZKASQSOPO-UHFFFAOYSA-N
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Description

2-(3-Bromo-phenyl)-thiazole-4-carbaldehyde: is a heterocyclic compound that features a thiazole ring substituted with a bromophenyl group and an aldehyde functional group. Thiazoles are known for their diverse biological activities and are found in various pharmacologically active compounds . The presence of the bromophenyl group and the aldehyde functionality in this compound makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

One common method for synthesizing 2-(3-Bromo-phenyl)-thiazole-4-carbaldehyde involves the cyclization of appropriate precursors. A typical synthetic route might include the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be formed by reacting a bromophenyl-substituted thiourea with α-haloketones under basic conditions. This cyclization reaction typically requires heating and the presence of a base such as sodium hydroxide or potassium carbonate.

    Introduction of the Aldehyde Group: The aldehyde group can be introduced via formylation reactions. One common method is the Vilsmeier-Haack reaction, which involves the reaction of the thiazole intermediate with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods:

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromophenyl group in 2-(3-Bromo-phenyl)-thiazole-4-carbaldehyde can undergo nucleophilic substitution reactions. For example, the bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3), while reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Condensation: Amines, hydrazines

Major Products:

    Substitution Products: Various substituted thiazoles

    Oxidation Products: Carboxylic acids

    Reduction Products: Alcohols

    Condensation Products: Imines, hydrazones

Scientific Research Applications

Chemistry:

2-(3-Bromo-phenyl)-thiazole-4-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds with potential biological activities.

Biology and Medicine:

This compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its derivatives have shown promise in inhibiting the growth of certain cancer cell lines .

Industry:

In the industrial sector, this compound is used in the development of agrochemicals, dyes, and pharmaceuticals. Its versatility as a synthetic intermediate makes it valuable for the production of a wide range of chemical products.

Comparison with Similar Compounds

  • 2-(4-Bromophenyl)-1,3-thiazole-4-carbaldehyde
  • 2-(3-Chlorophenyl)-1,3-thiazole-4-carbaldehyde
  • 2-(3-Methylphenyl)-1,3-thiazole-4-carbaldehyde

Comparison:

While these compounds share a similar thiazole core structure, the substitution pattern on the phenyl ring can significantly influence their chemical reactivity and biological activities. For example, the presence of different halogen atoms (bromine, chlorine) or alkyl groups (methyl) can affect the compound’s ability to interact with biological targets and its overall pharmacokinetic properties .

Properties

IUPAC Name

2-(3-bromophenyl)-1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNOS/c11-8-3-1-2-7(4-8)10-12-9(5-13)6-14-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNXSRZKASQSOPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC(=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366639
Record name 2-(3-Bromophenyl)-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

750624-69-2
Record name 2-(3-Bromophenyl)-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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